(3aR,4R,8bR)-N-methyl-N-propan-2-yl-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-amine
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Overview
Description
(3aR,4R,8bR)-N-methyl-N-propan-2-yl-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-amine is a complex organic compound belonging to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by its unique hexahydroindeno structure fused with a pyrrole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,8bR)-N-methyl-N-propan-2-yl-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-amine typically involves multi-step organic reactions. One common method includes the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine under neutral or weakly acidic conditions . The reaction can be accelerated by adding a weak acid such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,8bR)-N-methyl-N-propan-2-yl-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3aR,4R,8bR)-N-methyl-N-propan-2-yl-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of (3aR,4R,8bR)-N-methyl-N-propan-2-yl-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler aromatic heterocycle with one nitrogen atom.
Indole: A fused bicyclic structure containing a benzene ring fused to a pyrrole ring.
Carbazole: A tricyclic compound with two benzene rings fused to a pyrrole ring.
Uniqueness
(3aR,4R,8bR)-N-methyl-N-propan-2-yl-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-amine is unique due to its hexahydroindeno structure, which imparts distinct chemical and biological properties. Its specific stereochemistry and functional groups make it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(3aR,4R,8bR)-N-methyl-N-propan-2-yl-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-10(2)17(3)15-12-7-5-4-6-11(12)13-8-16-9-14(13)15/h4-7,10,13-16H,8-9H2,1-3H3/t13-,14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWIBWVDQXTDOA-KKUMJFAQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1C2CNCC2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@@H]1[C@H]2CNC[C@H]2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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